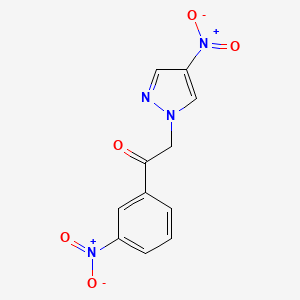

![molecular formula C12H8N4O3 B6320439 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240577-47-2](/img/structure/B6320439.png)

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

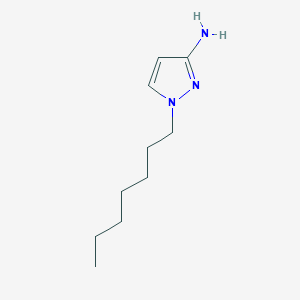

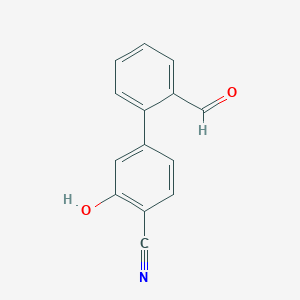

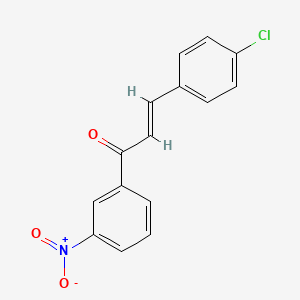

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is a useful research compound. Its molecular formula is C12H8N4O3 and its molecular weight is 256.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 256.05964013 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nitrile Compounds and Enzymatic Hydrolysis

Nitrile compounds, characterized by their CN group, are known for their toxicity and environmental persistence. However, the discovery of nitrile-hydrolysing enzymes from bacteria, such as those isolated from Gandang Dewata Mountain, demonstrates a significant application in bioremediation. These enzymes, including nitrilase, nitrile hydratase, and amidase, offer a biocatalytic approach to detoxify nitrile pollutants, converting them into less harmful substances like amides and acids. This enzymatic hydrolysis not only mitigates environmental hazards but also provides a sustainable method for synthesizing valuable pharmaceuticals and chemicals (Sulistinah & Riffiani, 2018).

Degradation and Stability Studies

Research into the degradation processes of compounds with nitrile functionalities, such as nitisinone, sheds light on their chemical stability and the formation of degradation products under various conditions. Such studies are crucial for understanding the environmental fate of these compounds and assessing potential risks associated with their use. LC-MS/MS studies, for instance, provide detailed insights into how nitrile-containing compounds degrade, identifying stable degradation products that could have implications for both environmental impact and therapeutic applications (Barchańska et al., 2019).

Cycloaddition Reactions and Synthetic Applications

The chemistry of nitrile oxides, closely related to the functional groups in the compound of interest, highlights the utility of these entities in cycloaddition reactions with alkenes. These reactions form the basis for synthesizing various heterocyclic compounds, demonstrating the role of nitrile and nitro groups in creating complex molecular architectures. Such synthetic strategies are foundational in developing pharmaceuticals, agrochemicals, and materials science (Easton et al., 1994).

Pyrazoline Derivatives in Therapeutics

The synthesis and application of pyrazoline derivatives, which share the pyrazole core with 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, underscore the therapeutic potential of these compounds. Pyrazolines exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This versatility is attributed to the electron-rich nature of the nitrogen atoms in the pyrazole ring, making it a pharmacophore of high interest in medicinal chemistry. Research in this area continues to expand, exploring new derivatives for enhanced biological activity and therapeutic applications (Ray et al., 2022).

作用機序

Target of Action

Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the compound may target specific enzymes or proteins in these organisms.

Mode of Action

It’s possible that the compound interacts with its targets through intermolecular n-h···n interactions , which could disrupt normal cellular processes in the target organisms.

Biochemical Pathways

Similar compounds have been found to affect the cholinergic synapsis in vertebrates , which could potentially be a pathway affected by this compound.

Pharmacokinetics

The presence of a methyl protons of acetyl group attached to nitrogen of the pyrazole ring could potentially influence its pharmacokinetic properties.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile. For instance, similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

生化学分析

Biochemical Properties

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has been found to interact with various enzymes and proteins

Cellular Effects

This compound has been associated with changes in cellular components due to oxidative stress . It has been observed to influence lipid peroxides, leading to the formation of unstable molecules that degrade rapidly, forming a secondary product termed malondialdehyde (MDA) .

Molecular Mechanism

At the molecular level, this compound has been suggested to have a selective inhibition potential, indicating that it might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

特性

IUPAC Name |

4-[2-(4-nitropyrazol-1-yl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c13-5-9-1-3-10(4-2-9)12(17)8-15-7-11(6-14-15)16(18)19/h1-4,6-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBMPOIRBGXNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

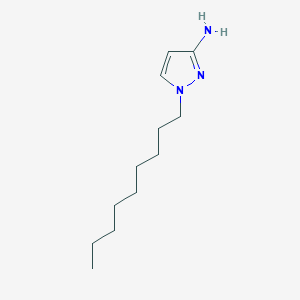

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)